(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529464
InChI: InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3
SMILES:
Molecular Formula: C14H20O10
Molecular Weight: 348.30 g/mol

(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate

CAS No.:

Cat. No.: VC16529464

Molecular Formula: C14H20O10

Molecular Weight: 348.30 g/mol

* For research use only. Not for human or veterinary use.

(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate -

Specification

Molecular Formula C14H20O10
Molecular Weight 348.30 g/mol
IUPAC Name (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate
Standard InChI InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3
Standard InChI Key QYCFXXCSGBEENZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate features a tetrahydropyran (oxane) ring as its central scaffold, with acetyloxy groups (-OAc) occupying positions 4, 5, and 6. A hydroxyl group (-OH) resides at position 3, while a methyl acetate group (-CH2OAc) is attached to the anomeric carbon (position 2) of the ring. This arrangement confers both hydrophobicity (via acetyl groups) and sites for hydrogen bonding (via the hydroxyl group), making the compound amenable to diverse chemical modifications.

The molecular formula is C14H20O10, with a molecular weight of 348.30 g/mol. Its stereochemistry, inferred from analogous compounds like 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose, suggests a specific spatial arrangement critical for its reactivity. The presence of four acetyl groups distinguishes it from simpler acetylated sugars, necessitating precise synthetic control to avoid regioisomeric byproducts.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate
Molecular FormulaC14H20O10
Molecular Weight348.30 g/mol
Canonical SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O
InChI KeyQYCFXXCSGBEENZ-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra of the compound reveal distinct signals for acetyl methyl groups (δ 2.0–2.1 ppm), anomeric protons (δ 4.5–5.5 ppm), and hydroxyl protons (δ 3.0–4.0 ppm). Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 348.3, consistent with its molecular weight, alongside fragmentation patterns indicative of sequential acetyl group loss. These spectral features are pivotal for verifying purity and structural integrity during synthesis.

Synthesis Methods and Reaction Optimization

Acetylation of Sugar Precursors

The synthesis of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate commonly begins with a partially protected sugar derivative, such as a monosaccharide with free hydroxyl groups at positions 3, 4, 5, and 6. Acetylation is achieved using acetic anhydride in the presence of a base catalyst like pyridine or dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride.

Table 2: Representative Synthetic Conditions

ParameterTypical Range
SolventDichloromethane, Pyridine
Temperature0–25°C (controlled exotherm)
Reaction Time4–24 hours
Yield60–85% (depending on precursor)

Challenges in Regioselectivity

Achieving regioselective acetylation at positions 4, 5, and 6 while preserving the hydroxyl group at position 3 requires meticulous optimization. Steric hindrance and electronic effects influence reactivity; for instance, the C3 hydroxyl may be partially protected transiently using tert-butyldimethylsilyl (TBS) groups, which are removed post-acetylation. Alternative strategies employ enzymatic acetylation, though this remains less common for tetra-acetylated derivatives.

Chemical Reactivity and Reaction Mechanisms

Hydrolysis and Deacetylation

The compound undergoes acid-catalyzed hydrolysis in aqueous solutions, selectively removing acetyl groups to yield hydroxyl-bearing intermediates. For example, treatment with dilute HCl in methanol generates a triol derivative, which can serve as a precursor for glycosylation reactions. The kinetics of hydrolysis are influenced by the steric environment: the C6 acetyl group hydrolyzes faster than C4 or C5 due to reduced steric hindrance.

Oxidation and Functionalization

Oxidation of the C3 hydroxyl group using reagents like Jones reagent (CrO3/H2SO4) converts it to a ketone, enabling further functionalization. This reactivity is exploited in the synthesis of uronic acid derivatives, which are pivotal in heparin and chondroitin sulfate biosynthesis.

Applications in Organic Chemistry and Glycobiology

Glycoside Synthesis

The compound serves as a key intermediate in constructing O-glycosidic bonds, particularly in oligosaccharide synthesis. Its anomeric methyl acetate group acts as a leaving group under basic conditions, facilitating nucleophilic attack by alcohol-containing substrates. For instance, coupling with a protected glucose derivative yields disaccharides with defined stereochemistry.

Biomedical Research Implications

While direct biomedical applications remain exploratory, structural analogs of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate exhibit bioactivity in modulating carbohydrate-processing enzymes like glycosyltransferases. Such interactions are being probed for antiviral and anticancer drug development, though detailed mechanistic studies are ongoing.

Comparative Analysis with Structural Analogs

1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose

This analog shares the molecular formula C14H20O10 but differs in acetyl group placement (positions 1, 2, 3, and 6). The spatial arrangement of acetyl groups influences solubility and reactivity; for example, the 1,2,3,6-tetra-acetyl derivative is more prone to anomeric isomerization due to reduced steric protection at C1.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator